molecular formula C10H19N3O2 B13534088 2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one

2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B13534088
M. Wt: 213.28 g/mol
InChI Key: RGZXGVDJUQSLBU-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure, combining an azetidine ring, a piperazine ring, and an ethanone moiety. Its distinct chemical architecture makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For example, 3-chloro-1-propanol can be treated with a base such as sodium hydride to form the azetidine ring.

    Attachment of Ethanone Moiety: The ethanone moiety can be introduced through a nucleophilic substitution reaction. The azetidine ring can be reacted with an appropriate ethanone derivative, such as 2-bromoacetone, under basic conditions to form the desired product.

    Introduction of Piperazine Ring: The final step involves the introduction of the piperazine ring. This can be achieved by reacting the intermediate product with 4-methylpiperazine under suitable conditions, such as refluxing in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Pharmacology: Research focuses on its interactions with biological targets, including receptors and enzymes, to understand its therapeutic potential.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure with a propanone moiety instead of ethanone.

    2-(Azetidin-3-yloxy)-1-(4-ethylpiperazin-1-yl)ethan-1-one: Similar structure with an ethyl group on the piperazine ring.

    2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)butan-1-one: Similar structure with a butanone moiety instead of ethanone.

Uniqueness

2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C10H19N3O2/c1-12-2-4-13(5-3-12)10(14)8-15-9-6-11-7-9/h9,11H,2-8H2,1H3

InChI Key

RGZXGVDJUQSLBU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)COC2CNC2

Origin of Product

United States

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